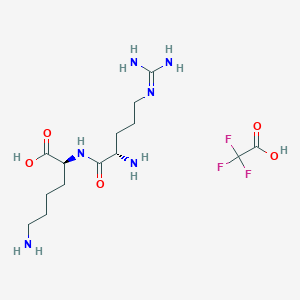

H-Arg-Lys-OH TFA

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S)-6-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26N6O3.C2HF3O2/c13-6-2-1-5-9(11(20)21)18-10(19)8(14)4-3-7-17-12(15)16;3-2(4,5)1(6)7/h8-9H,1-7,13-14H2,(H,18,19)(H,20,21)(H4,15,16,17);(H,6,7)/t8-,9-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPHRNGXTGITHQT-OZZZDHQUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CC(C(=O)O)NC(=O)C(CCCN=C(N)N)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCN)C[C@@H](C(=O)O)NC(=O)[C@H](CCCN=C(N)N)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27F3N6O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to H-Arg-Lys-OH TFA

For Researchers, Scientists, and Drug Development Professionals

Abstract

H-Arg-Lys-OH, a dipeptide composed of L-arginine and L-lysine, is a molecule of significant interest in various fields of biomedical research. This technical guide provides a comprehensive overview of its chemical properties, biological roles, and relevant experimental protocols. The trifluoroacetic acid (TFA) salt form, H-Arg-Lys-OH TFA, is commonly used in research settings. This document will delve into its involvement in cellular signaling, particularly the mTOR pathway, and its role in the formation of advanced glycation end products (AGEs). Detailed methodologies for its synthesis and use in cell-based assays are also presented to facilitate further investigation by the scientific community.

Chemical and Physical Properties

This compound is the trifluoroacetate (B77799) salt of the dipeptide formed from L-arginine and L-lysine. The TFA counterion is often used in peptide synthesis and purification.

| Property | Value | Reference |

| Chemical Formula | C₁₄H₂₇F₃N₆O₅ | [1] |

| Molecular Weight | 416.4 g/mol | [1] |

| Appearance | White to off-white solid | [2] |

| Solubility | Water: 250 mg/mL (600.38 mM) | [1] |

| SMILES | NCCCC--INVALID-LINK--NC(--INVALID-LINK--N)=O.O=C(O)C(F)(F)F | [1] |

| Storage | Store at -20°C. For stock solutions, store at -80°C for up to 6 months or -20°C for up to 1 month. |

Biological Significance

The biological activities of the Arg-Lys dipeptide are primarily attributed to the individual properties of its constituent amino acids, arginine and lysine (B10760008). These basic amino acids play crucial roles in numerous physiological processes.

Role in Cellular Signaling: The mTOR Pathway

Both arginine and lysine are known to activate the mechanistic target of rapamycin (B549165) (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis. The mTOR complex 1 (mTORC1) is particularly sensitive to amino acid levels.

While direct quantitative data for the H-Arg-Lys-OH dipeptide on mTOR signaling is limited, studies on individual amino acids provide a strong basis for its expected effects. L-arginine has been shown to stimulate the mTOR signaling pathway in a dose-dependent manner in porcine trophectoderm cells, leading to increased protein synthesis. Similarly, supplementation with lysine has been demonstrated to promote skeletal muscle hypertrophy by modulating the mTOR pathway.

Involvement in Advanced Glycation End Product (AGE) Formation

The free amino groups on the side chains of both lysine and arginine are susceptible to non-enzymatic glycation, a process that leads to the formation of advanced glycation end products (AGEs). AGEs are implicated in the pathogenesis of various age-related diseases and diabetic complications. The Arg-Lys dipeptide can serve as a model compound to study the mechanisms of AGE formation and to screen for potential inhibitors. The formation of AGEs is influenced by factors such as sugar concentration, pH, temperature, and the presence of metal ions.

Experimental Protocols

The following protocols are representative methodologies for the synthesis of H-Arg-Lys-OH and its use in common cell-based assays.

Solid-Phase Peptide Synthesis (SPPS) of H-Arg-Lys-OH

This protocol describes a standard Fmoc/tBu solid-phase synthesis strategy.

Materials:

-

Fmoc-Lys(Boc)-Wang resin

-

Fmoc-Arg(Pbf)-OH

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Hydroxybenzotriazole (HOBt)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the Fmoc-Lys(Boc)-Wang resin in DMF for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling:

-

In a separate vessel, dissolve Fmoc-Arg(Pbf)-OH (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF.

-

Add the activated amino acid solution to the deprotected resin and agitate for 2 hours.

-

Monitor the coupling reaction using a Kaiser test.

-

Wash the resin with DMF and DCM.

-

-

Final Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from the N-terminal arginine.

-

Cleavage and Deprotection:

-

Wash the peptide-resin with DCM and dry under vacuum.

-

Treat the resin with a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water for 2-3 hours.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide and wash with cold ether.

-

-

Purification: Purify the crude peptide by reversed-phase high-performance liquid chromatography (RP-HPLC).

-

Lyophilization: Lyophilize the pure fractions to obtain this compound as a white powder.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of H-Arg-Lys-OH on cell viability.

Materials:

-

Cells of interest (e.g., HeLa)

-

Complete cell culture medium

-

This compound stock solution (e.g., 10 mM in sterile PBS or serum-free medium)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well plates

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Peptide Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the existing medium with the peptide-containing medium. Include a vehicle control.

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle control.

Conclusion

This compound is a dipeptide with significant potential for research in cellular metabolism, signaling, and the study of age-related diseases. Its constituent amino acids, arginine and lysine, are key players in fundamental biological processes, including the mTOR signaling pathway and the formation of advanced glycation end products. The experimental protocols provided in this guide offer a starting point for researchers to synthesize and investigate the biological effects of this dipeptide. Further studies are warranted to elucidate the specific quantitative effects of the Arg-Lys dipeptide on cellular pathways and to explore its potential therapeutic applications.

References

An In-depth Technical Guide to H-Arg-Lys-OH TFA: Chemical Properties and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, purification, and potential biological applications of the dipeptide H-Arg-Lys-OH TFA. The information is intended to support researchers and professionals in the fields of biochemistry, drug development, and materials science.

Core Chemical Properties

This compound, or Arginyl-Lysine trifluoroacetate, is a dipeptide composed of L-arginine and L-lysine with a trifluoroacetic acid (TFA) counterion.[1][2][3] TFA is commonly associated with peptides purified via reversed-phase high-performance liquid chromatography (RP-HPLC).[4] The presence of the TFA salt can enhance the solubility of the peptide in aqueous solutions.

The fundamental chemical and physical properties of this compound are summarized in the table below, compiled from various suppliers and chemical databases.

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₇F₃N₆O₅ | GlpBio[1] |

| Molecular Weight | 416.4 g/mol | GlpBio, TargetMol |

| Purity (typical) | >98% (e.g., 99.86%) | GlpBio, MedchemExpress |

| Appearance | White to off-white powder | General peptide characteristics |

| Solubility | Water: up to 250 mg/mL (600.38 mM) | GlpBio |

| PBS: up to 100 mg/mL (240.15 mM) | MedchemExpress | |

| Storage (Powder) | -20°C for up to 3 years | TargetMol |

| Storage (in Solvent) | -80°C for up to 1 year | TargetMol |

Synthesis and Purification: A Detailed Methodological Overview

The synthesis of H-Arg-Lys-OH is typically achieved through Fmoc-based Solid-Phase Peptide Synthesis (SPPS), followed by purification using RP-HPLC.

Solid-Phase Peptide Synthesis (SPPS)

SPPS allows for the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.

Experimental Protocol:

-

Resin Selection and Swelling: A Wang resin is suitable for synthesizing a peptide with a C-terminal carboxylic acid. The resin is swelled in a suitable solvent, such as N,N-dimethylformamide (DMF), for approximately 1 hour.

-

First Amino Acid Loading: The first amino acid, Fmoc-Lys(Boc)-OH, is attached to the resin. The Boc (tert-butyloxycarbonyl) group protects the lysine (B10760008) side chain.

-

Fmoc Deprotection: The Fmoc protecting group on the α-amino group of lysine is removed by treating the resin with a 20% piperidine (B6355638) in DMF solution for about 20 minutes. This is followed by thorough washing with DMF.

-

Amino Acid Coupling: The next amino acid, Fmoc-Arg(Pbf)-OH, is activated using a coupling reagent such as HCTU (O-(1H-6-chloro-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and a base like DIPEA (N,N-diisopropylethylamine) in DMF. This activated amino acid is then added to the resin to react with the deprotected amino group of lysine. The Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group protects the arginine side chain. A Kaiser test can be performed to ensure the completion of the coupling reaction.

-

Final Fmoc Deprotection: The Fmoc group from the N-terminal arginine is removed using 20% piperidine in DMF.

-

Cleavage and Deprotection: The synthesized dipeptide is cleaved from the resin, and the side-chain protecting groups (Boc and Pbf) are removed simultaneously. This is achieved by treating the resin with a cleavage cocktail, typically consisting of 95% TFA, 2.5% triisopropylsilane (B1312306) (TIS), and 2.5% water, for 3-4 hours at room temperature.

-

Peptide Precipitation: The crude peptide is precipitated from the cleavage solution by adding cold diethyl ether. The precipitate is then collected by centrifugation and washed with cold ether to remove scavengers and byproducts. The crude peptide is dried under a vacuum.

References

The Multifaceted Functions of Arginine-Lysine Dipeptide: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the core functions of arginine-lysine (Arg-Lys) dipeptides, tailored for researchers, scientists, and drug development professionals. This document synthesizes available quantitative data, details relevant experimental protocols, and visualizes key biological pathways to facilitate a deeper understanding of the potential therapeutic applications of this dipeptide.

Core Biological Activities

Arginine-lysine dipeptides, composed of the two basic amino acids L-arginine and L-lysine, are implicated in a range of biological processes, leveraging the unique properties of their constituent residues. The positively charged side chains of both arginine and lysine (B10760008) at physiological pH are crucial for interactions with negatively charged cellular components, influencing activities such as antimicrobial action and modulation of signaling pathways.

Antimicrobial and Antifungal Activity

Peptides rich in arginine and lysine are known for their antimicrobial properties.[1] These cationic peptides can interact with and disrupt the negatively charged membranes of bacteria and fungi, leading to cell lysis.[1] The specific activity of arginine-lysine containing peptides varies depending on the sequence and composition.

Table 1: Antimicrobial and Antifungal Activity of Arginine-Lysine Containing Peptides

| Peptide Sequence | Target Organism | MIC (µg/mL) | Reference |

| H-R9F2-NH2 (Arginine-rich) | E. coli | 77.5 | [2] |

| H-R9F2-NH2 (Arginine-rich) | P. aeruginosa | 80.0 | [2] |

| H-R9F2-NH2 (Arginine-rich) | C. albicans | 6.7 | [2] |

| Peptide 3 (Arginine-rich) | C. albicans ATCC 10213 | 62.5 | |

| Peptide 4 (Arginine-rich) | C. albicans ATCC 10213 | 62.5 | |

| H-K9F2-NH2 (Lysine-rich) | C. albicans | 10.9 |

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Enzyme Inhibition

Arginine and lysine, due to their structural similarity to the substrates of certain enzymes, can act as competitive inhibitors. This is particularly relevant for enzymes involved in the metabolism of arginine.

Table 2: Enzyme Inhibition by Arginine and Lysine

| Enzyme | Inhibitor | Inhibition Type | Ki (mM) | IC50 (µM) | Reference |

| Carboxypeptidase H (CPH) | Arginine | Competitive | 4.6 ± 1.3 | - | |

| Carboxypeptidase H (CPH) | Lysine | Competitive | 7.6 ± 1.9 | - | |

| Endothelium Nitric Oxide Synthase (eNOS) | Nω-carboxymethyl-arginine (CMA) | - | - | 830 ± 36 | |

| Arginase | Nω-carboxymethyl-arginine (CMA) | - | - | 1470 ± 120 | |

| Arginase | Nω-carboxymethyl-lysine (CML) | - | - | 1060 ± 60 |

Note: Ki (Inhibition constant) is an indication of how potent an inhibitor is. IC50 is the concentration of an inhibitor where the response (or binding) is reduced by half.

Antioxidant Activity

While direct quantitative data for the antioxidant activity of arginine-lysine dipeptide is limited in the reviewed literature, the individual amino acids have been shown to possess radical scavenging capabilities.

Table 3: Radical Scavenging Activity of L-lysine and L-arginine

| Assay | Substance | Concentration | Scavenging Rate (%) | Reference |

| DPPH Radical Scavenging | L-lysine | 1.2 mg/mL | < 50% | |

| DPPH Radical Scavenging | L-arginine | 1.2 mg/mL | < 50% | |

| OH Radical Scavenging | L-lysine | 0.99 mg/mL | 50% | |

| OH Radical Scavenging | L-arginine | 1.15 mg/mL | 50% |

Note: The available data focuses on the individual amino acids. Further research is needed to quantify the specific antioxidant activity of the arginine-lysine dipeptide.

Effects on Cell Viability and Protein Synthesis

The Glycyl-L-Arginine (Gly-Arg) dipeptide has been shown to reduce the viability of HeLa cancer cells in a dose-dependent manner. Furthermore, repeating glycine-arginine dipeptides (poly-GR) have been observed to have a mild suppressive effect on protein synthesis.

Table 4: Effect of Glycyl-L-Arginine (Gly-Arg) on HeLa Cell Viability

| Concentration (mM) | Cell Viability (%) | Reference |

| 0.0 | 100 | |

| 0.5 | 85.3 | |

| 1.0 | 72.1 | |

| 1.5 | 63.8 | |

| 2.0 | 52.4 |

Signaling Pathway Involvement

Arginine and lysine are known to modulate key signaling pathways that regulate cell growth, proliferation, and synthesis of extracellular matrix components.

mTOR Signaling Pathway

Both arginine and lysine are implicated in the activation of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, which is a central regulator of protein synthesis and cell growth. Arginine can directly activate the mTOR complex, promoting protein synthesis.

Figure 1: Arginine and Lysine in the mTOR Signaling Pathway.

TGF-β Signaling Pathway and Collagen Synthesis

Arginine plays a role in wound healing and collagen deposition. It serves as a precursor for proline, a key component of collagen. The Transforming Growth Factor-β (TGF-β) signaling pathway, a critical regulator of extracellular matrix production, is influenced by arginine metabolism.

Figure 2: Role of Arginine in TGF-β Signaling and Collagen Synthesis.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of arginine-lysine dipeptides.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of a compound on cell viability.

Workflow:

References

H-Arg-Lys-OH TFA: An In-depth Technical Guide on its Core Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature explicitly detailing the biological activity of the dipeptide H-Arg-Lys-OH TFA is limited. This guide synthesizes information on the bioactivities of its constituent amino acids, L-arginine and L-lysine, and related peptides to provide a comprehensive overview of its potential biological functions and a framework for future research. The trifluoroacetic acid (TFA) salt form may itself exert biological effects that should be considered in experimental design.

Executive Summary

H-Arg-Lys-OH, a dipeptide composed of L-arginine and L-lysine, is a molecule of significant interest due to the fundamental roles its constituent amino acids play in cellular processes. While direct studies on this specific dipeptide are not abundant, the known functions of arginine and lysine (B10760008) allow for informed hypotheses regarding its potential biological activities. These include potential roles in antimicrobial defense, cell penetration, and the regulation of cellular growth and protein synthesis through pathways such as the mTOR signaling cascade. This document provides a technical overview of these potential activities, supported by data from related studies, and offers detailed experimental protocols and pathway diagrams to guide further investigation.

Potential Biological Activities

The biological activities of H-Arg-Lys-OH can be inferred from the well-documented roles of arginine and lysine, particularly when they are incorporated into peptides.

Antimicrobial and Cell-Penetrating Properties

Cationic peptides rich in arginine and lysine are known for their antimicrobial properties.[1][2] These peptides are attracted to the negatively charged membranes of bacteria.[3] Arginine, with its guanidinium (B1211019) group, is often considered more effective than lysine in mediating interactions with bacterial membranes, which can lead to membrane permeabilization and cell death.[1][3] Studies on histone-derived antimicrobial peptides have shown that increasing the arginine content relative to lysine can enhance antibacterial activity.

The structural characteristics of arginine and lysine also contribute to the function of cell-penetrating peptides (CPPs). The strong interaction of the guanidinium group of arginine with phosphate (B84403) groups on cell membranes is a key factor in the ability of these peptides to cross cellular barriers. Therefore, the Arg-Lys dipeptide is a candidate for possessing both antimicrobial and cell-penetrating capabilities.

Regulation of Cellular Growth and Metabolism

Arginine and lysine are key regulators of the mTOR (mechanistic target of rapamycin) signaling pathway, which is central to protein synthesis, cell growth, and proliferation. Studies in bovine myocytes have demonstrated that supplementation with arginine and lysine can promote myotube hypertrophy by modulating the mTOR pathway in a dose-dependent manner. The mTOR pathway is a critical link between nutrient availability (such as amino acids) and anabolic processes. The Arg-Lys dipeptide could, therefore, act as a signaling molecule or a source of these critical amino acids to stimulate this pathway. Research on lysine dipeptides has shown they can serve as a source of lysine and that the mTOR pathway is involved in sensing cellular lysine levels.

Cell Adhesion

A synthetic bioconjugate of lysine and arginine has been shown to mimic the biological activity of the Arg-Gly-Asp (RGD) peptide sequence, which is a well-known motif for mediating cell adhesion through integrin binding. This suggests that the Arg-Lys structure may have applications in biomaterials and tissue engineering to promote cell attachment.

Quantitative Data from Related Peptides

| Peptide/Compound | Organism/Cell Line | Assay | Result | Reference |

| Palmitoyl-Lys-Lys-NH2 (C16-KK-NH2) | HaCaT cells | Cytotoxicity (IC50) | 1.8 mg/L | |

| Palmitoyl-Arg-Arg-NH2 (C16-RR-NH2) | HaCaT cells | Cytotoxicity (IC50) | 1.8 mg/L | |

| Histone-Derived Peptides (Parasin mutants) | E. coli | Antimicrobial Activity | Arginine mutants showed increased activity compared to lysine mutants. | |

| Histone-Derived Peptides (Buforin II & DesHDAP1 mutants) | E. coli | Antimicrobial Activity | Arginine mutants showed increased activity compared to lysine mutants. |

Experimental Protocols

The following is a detailed, representative protocol for a Minimum Inhibitory Concentration (MIC) assay, which could be used to determine the antimicrobial activity of this compound.

Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific bacterial strain.

Materials:

-

This compound

-

Bacterial strain (e.g., E. coli ATCC 25922)

-

Mueller-Hinton Broth (MHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator (37°C)

-

Sterile pipette tips and tubes

Procedure:

-

Preparation of Bacterial Inoculum:

-

Aseptically pick a few colonies of the bacterial strain from an agar (B569324) plate and inoculate into 5 mL of MHB.

-

Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (equivalent to a 0.5 McFarland standard, approximately 1.5 x 10^8 CFU/mL).

-

Dilute the bacterial suspension in fresh MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

-

-

Preparation of Peptide Dilutions:

-

Prepare a stock solution of this compound in sterile water or a suitable buffer. Note: Consider the potential effects of the TFA salt and the final pH of the solution.

-

Perform a serial two-fold dilution of the peptide stock solution in MHB in a 96-well plate. For example, starting from a high concentration (e.g., 1024 µg/mL) down to a low concentration (e.g., 1 µg/mL).

-

-

Inoculation and Incubation:

-

Add an equal volume of the diluted bacterial inoculum to each well containing the peptide dilutions. The final bacterial concentration should be approximately 2.5 x 10^5 CFU/mL.

-

Include a positive control well (bacteria in MHB without peptide) and a negative control well (MHB only).

-

Incubate the plate at 37°C for 18-24 hours.

-

-

Determination of MIC:

-

After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the peptide at which no visible growth (no turbidity) is observed.

-

Optionally, read the absorbance at 600 nm using a microplate reader to quantify bacterial growth.

-

Signaling Pathways and Visualizations

Based on the known roles of arginine and lysine, a primary hypothesized signaling pathway for H-Arg-Lys-OH involves the mTOR cascade.

Hypothesized mTOR Signaling Pathway

The dipeptide H-Arg-Lys-OH may be transported into the cell via peptide transporters or be hydrolyzed extracellularly into its constituent amino acids, which are then taken up by amino acid transporters. Inside the cell, the increased availability of arginine and lysine can activate the mTORC1 complex. This activation leads to the phosphorylation of downstream effectors such as S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1), which in turn promote protein synthesis and cell growth.

Caption: Hypothesized mTOR signaling activation by H-Arg-Lys-OH.

Experimental Workflow for Investigating mTOR Signaling

To validate the hypothesized involvement of H-Arg-Lys-OH in the mTOR pathway, a Western blot analysis can be performed to measure the phosphorylation status of key downstream proteins.

Caption: Western blot workflow for mTOR pathway analysis.

Conclusion

This compound is a dipeptide with considerable, albeit largely unexplored, biological potential. Drawing from the established roles of its constituent amino acids, it is plausible that this molecule possesses antimicrobial, cell-penetrating, and metabolic regulatory functions. The provided hypothetical signaling pathways and experimental protocols offer a robust starting point for researchers aiming to elucidate the specific biological activities of H-Arg-Lys-OH. Future studies are necessary to provide direct quantitative data and to validate these potential roles, which could pave the way for its application in drug development and biotechnology.

References

- 1. Role of Arginine and Lysine in the Antimicrobial Mechanism of Histone-derived Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Antimicrobial activity, membrane interaction and structural features of short arginine-rich antimicrobial peptides [frontiersin.org]

H-Arg-Lys-OH TFA: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-Arg-Lys-OH, an L-arginyl-L-lysine dipeptide, is a molecule of significant interest in biochemical and pharmaceutical research. Often supplied as a trifluoroacetate (B77799) (TFA) salt to enhance solubility and stability, this dipeptide is implicated in a range of biological processes. This technical guide provides an in-depth review of the available literature on H-Arg-Lys-OH TFA, focusing on its synthesis, physicochemical properties, and known biological roles, with a particular emphasis on its involvement as an advanced glycation end-product and its potential interaction with cellular signaling pathways.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below, compiled from publicly available data.

| Property | Value | Reference |

| Chemical Formula | C₁₄H₂₇F₃N₆O₅ | [1] |

| Molecular Weight | 416.4 g/mol | [1] |

| Canonical SMILES | NCCCC--INVALID-LINK--NC(--INVALID-LINK--N)=O.O=C(O)C(F)(F)F | [1] |

| Solubility | Water: 250 mg/mL (600.38 mM) | [1] |

| Appearance | White to off-white solid | |

| Storage Conditions | -20°C for long-term storage | [1] |

Synthesis and Purification

The synthesis of H-Arg-Lys-OH is typically achieved through solid-phase peptide synthesis (SPPS) using the Fmoc/tBu strategy. The purification is most commonly performed using reverse-phase high-performance liquid chromatography (RP-HPLC).

Experimental Protocols

1. Solid-Phase Peptide Synthesis (SPPS) of H-Arg-Lys-OH

This protocol is adapted from standard Fmoc-based solid-phase peptide synthesis methodologies.

-

Resin Selection and Preparation:

-

Start with a pre-loaded Fmoc-Lys(Boc)-Wang resin. The Wang resin will yield a C-terminal carboxylic acid upon cleavage.

-

Swell the resin in N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.

-

-

Fmoc Deprotection:

-

Remove the Fmoc protecting group from the lysine (B10760008) residue by treating the resin with 20% piperidine (B6355638) in DMF for 20 minutes.

-

Wash the resin thoroughly with DMF to remove piperidine.

-

-

Arginine Coupling:

-

In a separate vessel, activate Fmoc-Arg(Pbf)-OH (3 equivalents relative to resin loading) with a coupling reagent such as HBTU (2.9 equivalents) and a base like N,N-diisopropylethylamine (DIEA) (6 equivalents) in DMF.

-

Add the activated arginine solution to the deprotected resin and allow it to react for 2 hours to ensure complete coupling. A Kaiser test can be performed to confirm the completion of the reaction.

-

Wash the resin with DMF.

-

-

Final Fmoc Deprotection:

-

Remove the N-terminal Fmoc group from the arginine residue using 20% piperidine in DMF for 20 minutes.

-

Wash the resin with DMF followed by dichloromethane (B109758) (DCM).

-

2. Cleavage and Deprotection

This protocol outlines the cleavage of the dipeptide from the resin and the removal of side-chain protecting groups.

-

Cleavage Cocktail: Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (H₂O) in a ratio of 95:2.5:2.5 (v/v/v).

-

Cleavage Reaction:

-

Add the cleavage cocktail to the dried peptide-resin.

-

Stir the mixture at room temperature for 2-3 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

-

Peptide Precipitation:

-

Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide.

-

Wash the peptide pellet with cold diethyl ether to remove scavengers.

-

Dry the crude peptide under vacuum.

-

3. HPLC Purification

This protocol describes the purification of the crude H-Arg-Lys-OH dipeptide.

-

Column: Preparative C18 reverse-phase column.

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from 5% to 30% Mobile Phase B over 30 minutes.

-

Detection: UV detection at 214 nm and 280 nm.

-

Procedure:

-

Dissolve the crude peptide in Mobile Phase A.

-

Inject the solution onto the HPLC column.

-

Collect fractions corresponding to the major peak.

-

Analyze the purity of the fractions by analytical HPLC and confirm the identity by mass spectrometry.

-

Pool the pure fractions and lyophilize to obtain the final this compound product as a white powder.

-

Characterization

1. Mass Spectrometry

Mass spectrometry is a crucial technique for confirming the molecular weight and sequence of the synthesized peptide.

-

Expected Molecular Weight: The theoretical monoisotopic mass of the protonated molecule [M+H]⁺ is approximately 303.22 Da. The TFA salt will not be observed in the mass spectrum under typical ESI conditions.

-

Tandem Mass Spectrometry (MS/MS): Fragmentation of the parent ion will produce characteristic b- and y-ions, confirming the Arg-Lys sequence.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy can be used to confirm the structure of the dipeptide and assess its purity.

-

Expected ¹H NMR Signals: The spectrum will show characteristic signals for the protons of the arginine and lysine side chains, as well as the alpha-protons and amide protons of the peptide backbone. The chemical shifts of the α-protons will be indicative of the peptide bond formation.

Biological Activity and Signaling Pathways

While specific quantitative data on the biological activity of this compound is limited in publicly accessible literature, its constituent amino acids and their linkage provide insights into its potential roles.

1. Advanced Glycation End-Products (AGEs) and Collagen Cross-linking

A significant area of research involving the Arg-Lys linkage is in the context of advanced glycation end-products (AGEs). AGEs are formed through non-enzymatic reactions between sugars and proteins, and they accumulate with age and in certain diseases like diabetes.

-

Formation: The formation of Arg-Lys cross-links as AGEs can occur in long-lived proteins like collagen. This process involves the reaction of reducing sugars with the amino groups of lysine and arginine residues, leading to the formation of stable cross-links.

-

Effect on Collagen: These cross-links can alter the structural and mechanical properties of collagen, contributing to tissue stiffness and dysfunction associated with aging and diabetes.

2. Potential Role in mTOR Signaling

The mammalian target of rapamycin (B549165) (mTOR) is a key regulator of cell growth, proliferation, and metabolism. The mTOR signaling pathway is sensitive to nutrient availability, particularly amino acids. While direct evidence for this compound is lacking, arginine and lysine are known to play a role in activating the mTORC1 complex.

-

Mechanism of Activation: Amino acids, including arginine and lysine, signal to mTORC1 through the Rag GTPases, which are localized to the lysosomal surface. This leads to the recruitment and activation of mTORC1.

-

Downstream Effects: Activated mTORC1 phosphorylates downstream targets such as S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1), leading to increased protein synthesis and cell growth.

Quantitative Biological Data

Currently, there is a lack of specific quantitative biological activity data for this compound in the public domain. To assess its biological effects, a series of in vitro assays would be necessary. The following table outlines potential assays and the type of data that would be generated.

| Assay Type | Target/Cell Line | Data Generated | Potential Application |

| Enzyme Inhibition | e.g., Dipeptidyl peptidase-IV (DPP-IV) | IC₅₀ | Antidiabetic drug discovery |

| Receptor Binding | e.g., RAGE (Receptor for AGEs) | K_d, EC₅₀ | Investigating AGE-related pathologies |

| Cell Viability | Various cell lines (e.g., fibroblasts, cancer cells) | IC₅₀, GI₅₀ | Assessing cytotoxicity and anti-proliferative effects |

| mTOR Activation | e.g., Muscle cells, immune cells | EC₅₀ | Studying nutrient sensing and cell growth regulation |

Pharmacokinetics

-

Absorption: Small peptides can be absorbed from the gastrointestinal tract, although oral bioavailability can be limited due to enzymatic degradation.

-

Distribution: The dipeptide would be distributed throughout the body via the bloodstream. Its highly polar nature may limit its ability to cross the blood-brain barrier.

-

Metabolism: H-Arg-Lys-OH is expected to be hydrolyzed into its constituent amino acids, arginine and lysine, by peptidases in the blood and various tissues. These amino acids would then enter their respective metabolic pathways.

-

Excretion: The primary route of excretion for the metabolites would be through the kidneys.

Conclusion

This compound is a dipeptide with relevance in the study of advanced glycation end-products and their impact on collagen-rich tissues. Its potential role in modulating the mTOR signaling pathway also warrants further investigation. While detailed biological activity and pharmacokinetic data are currently sparse, the established protocols for its synthesis and characterization provide a solid foundation for future research. This technical guide serves as a comprehensive resource for scientists and researchers interested in exploring the multifaceted biological roles of this dipeptide.

References

The Interplay of Arginine and Lysine: A Technical Guide on Their Endogenous Roles in Cellular Signaling and Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-arginine and L-lysine, two essential proteinogenic amino acids, play pivotal roles that extend far beyond their function as mere building blocks for proteins. Emerging evidence highlights their intricate and often synergistic involvement in fundamental cellular processes, including signal transduction, metabolic regulation, and immune responses. This technical guide provides an in-depth exploration of the endogenous roles of arginine and lysine (B10760008), with a particular focus on their interplay in key signaling pathways. We present a compilation of quantitative data from seminal studies, detailed experimental methodologies for their investigation, and visual representations of the signaling cascades they modulate. This document aims to serve as a comprehensive resource for researchers and professionals in drug discovery and development, offering insights into the therapeutic potential of targeting arginine and lysine metabolism and signaling.

Introduction

The biological significance of individual amino acids in cellular signaling is an expanding field of research. Among them, the basic amino acids L-arginine and L-lysine have garnered considerable attention due to their diverse and critical functions. Arginine serves as a precursor for the synthesis of nitric oxide (NO), a crucial signaling molecule, as well as urea, polyamines, and creatine. Lysine is essential for protein synthesis and modification, and plays a role in calcium homeostasis and carnitine production, which is vital for fatty acid metabolism.

While often studied in isolation, the interplay between arginine and lysine is crucial for maintaining cellular homeostasis. They can act synergistically, for instance in activating the mTOR signaling pathway to promote muscle growth, or antagonistically, as seen in the context of viral replication where lysine can inhibit the uptake of arginine required by some viruses.[1][2] Understanding the nuanced relationship between these two amino acids is paramount for developing novel therapeutic strategies for a range of diseases, including metabolic disorders, cancer, and infectious diseases.

Quantitative Data on Arginine and Lysine Effects

The following tables summarize key quantitative findings from studies investigating the effects of arginine and lysine on various cellular processes.

Table 1: Effects of Arginine and Lysine on Myogenic Differentiation and Hypertrophy [3]

| Treatment Group | MyoD Protein Level (relative to control) | MyoG Protein Level (relative to control) | p-mTOR/mTOR Ratio (relative to control) | p-P70S6K/P70S6K Ratio (relative to control) | Myotube Diameter (relative to control) |

| Control | 1.00 | 1.00 | 1.00 | 1.00 | 1.00 |

| Arginine (60 µM) | Increased (P < 0.05) | Increased (P < 0.01) | - | - | Increased |

| Arginine (120 µM) | Increased (P < 0.05) | Increased (P < 0.01) | Significantly Increased (P < 0.01) | Significantly Increased (P < 0.01) | Largest Diameter |

| Lysine (50 µM) | Increased | - | - | Increased (P < 0.05) | Increased (P < 0.01) |

| Lysine (100 µM) | Increased | Increased (P < 0.05) | Increased (P < 0.05) | Increased (P < 0.05) | Increased (P < 0.01) |

Table 2: Kinetic Parameters of Bovine Adrenomedullary Carboxypeptidase H Inhibition by Arginine and Lysine [4]

| Inhibitor | Inhibition Constant (Ki) |

| Arginine | 4.6 ± 1.3 mM |

| Lysine | 7.6 ± 1.9 mM |

Table 3: Effects of Arginine and Lysine on Cultured Human Osteoblasts [5]

| Treatment | Alkaline Phosphatase (ALP) | Nitric Oxide (NO) | Type I Collagen (PICP) | IGF-I | IL-6 | Cell Proliferation (MTT test) |

| Arginine (0.625 mg/ml) | Significantly Increased | Significantly Increased | Significantly Increased | Significantly Increased | Reduced | - |

| Lysine (0.587 mg/ml) | - | - | - | - | - | Significantly Increased |

| Arginine + Lysine | Positive Effects | Positive Effects | Positive Effects | Positive Effects | Synergistic Decrease | Positive Effects |

Key Signaling Pathways Modulated by Arginine and Lysine

Arginine and lysine are integral to several critical signaling pathways that govern cell growth, proliferation, and metabolism.

The mTOR Signaling Pathway

The mechanistic target of rapamycin (B549165) (mTOR) is a central regulator of cell growth and metabolism. Both arginine and lysine have been shown to activate the mTOR pathway, particularly mTOR Complex 1 (mTORC1), leading to downstream effects such as protein synthesis and cell proliferation. This is especially relevant in the context of skeletal muscle hypertrophy.

Caption: Arginine and Lysine activate the mTORC1 signaling pathway.

Nitric Oxide (NO) Synthesis

Arginine is the sole substrate for nitric oxide synthases (NOS), which produce NO, a critical signaling molecule involved in vasodilation, neurotransmission, and immune responses. Lysine does not directly participate in this pathway but can influence arginine availability.

Caption: The synthesis of Nitric Oxide from L-Arginine.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the roles of arginine and lysine.

Quantification of Arginine and Lysine by LC-MS/MS

Objective: To accurately measure the concentrations of arginine and lysine in biological samples.

Protocol:

-

Sample Preparation:

-

For plasma or serum, perform protein precipitation by adding 4 volumes of cold acetonitrile.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Collect the supernatant and dry it under a stream of nitrogen.

-

Reconstitute the dried extract in the initial mobile phase.

-

For tissue samples, homogenize in a suitable buffer and follow with protein precipitation.

-

-

Chromatographic Separation:

-

Utilize a HILIC (Hydrophilic Interaction Liquid Chromatography) column for separation.

-

Mobile Phase A: 50 mM Potassium dihydrogen phosphate (B84403) in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: Isocratic elution with a 70:30 ratio of Mobile Phase A to B.

-

Flow Rate: 0.4 mL/min.

-

-

Mass Spectrometry Detection:

-

Employ a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

-

Use Multiple Reaction Monitoring (MRM) for quantification.

-

MRM Transitions:

-

Arginine: Q1 175.1 -> Q3 70.1

-

Lysine: Q1 147.1 -> Q3 84.1

-

-

Include stable isotope-labeled internal standards for arginine and lysine for accurate quantification.

-

Western Blotting for mTOR Pathway Activation

Objective: To assess the phosphorylation status of key proteins in the mTOR signaling pathway.

Protocol:

-

Cell Culture and Treatment:

-

Culture cells (e.g., C2C12 myoblasts) in appropriate media.

-

Induce differentiation as required by the experimental design.

-

Treat cells with varying concentrations of L-arginine and L-lysine for specified durations.

-

-

Protein Extraction:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

-

SDS-PAGE and Electrotransfer:

-

Separate 30-50 µg of protein per lane on a 10% SDS-polyacrylamide gel.

-

Transfer proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate with primary antibodies overnight at 4°C (e.g., rabbit anti-phospho-mTOR, rabbit anti-mTOR, rabbit anti-phospho-p70S6K, rabbit anti-p70S6K).

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify band intensity using densitometry software. Normalize phosphorylated protein levels to total protein levels.

-

Experimental Workflow for Investigating Arginine/Lysine Effects

Caption: General workflow for studying Arginine and Lysine effects.

Concluding Remarks

The endogenous roles of L-arginine and L-lysine are multifaceted and deeply integrated into the core regulatory networks of the cell. Their influence on the mTOR pathway, nitric oxide production, and other cellular processes underscores their importance in health and disease. The quantitative data and experimental protocols presented in this guide offer a foundation for further research into the complex interplay of these essential amino acids. A deeper understanding of their synergistic and antagonistic interactions will be instrumental in the development of novel therapeutic interventions for a wide spectrum of human pathologies. Future investigations should aim to further elucidate the precise molecular mechanisms by which arginine and lysine exert their effects, both individually and in concert, to unlock their full therapeutic potential.

References

- 1. The Effects of L-Lysine on Serum Arginine Levels, Phocine Herpesvirus-1 Serology, and General Health of Pacific Harbor Seals (Phoca vitulina) in Rehabilitation - IAAAM 2010 - VIN [vin.com]

- 2. L-lysine: Its antagonism with L-arginine in controlling viral infection. Narrative literature review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Making sure you're not a bot! [iastatedigitalpress.com]

- 4. Arginine and lysine product inhibition of bovine adrenomedullary carboxypeptidase H, a prohormone processing enzyme [pubmed.ncbi.nlm.nih.gov]

- 5. L-arginine and L-lysine stimulation on cultured human osteoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

H-Arg-Lys-OH TFA in Cell Adhesion Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the dipeptide H-Arg-Lys-OH TFA and its potential application in cell adhesion studies. While the Arginine-Glycine-Aspartic acid (RGD) motif is the established gold standard for mediating cell adhesion through integrin receptors, this document explores alternative mechanisms relevant to arginine and lysine-containing peptides. A critical focus is placed on the often-overlooked but significant impact of the trifluoroacetic acid (TFA) counter-ion on experimental outcomes. Detailed protocols and data-driven insights are provided to aid researchers in designing and interpreting cell adhesion assays.

The Gold Standard: RGD-Mediated Cell Adhesion

The tripeptide RGD is the primary integrin-binding motif found in a multitude of extracellular matrix (ECM) proteins, such as fibronectin, vitronectin, and fibrinogen.[1] The interaction between the RGD sequence and integrin receptors on the cell surface is a cornerstone of cell-matrix adhesion. This binding initiates a cascade of intracellular signaling events crucial for cell attachment, spreading, proliferation, and survival.[1]

Upon RGD ligand binding, integrins cluster and recruit signaling and adaptor proteins to form focal adhesions. This process activates downstream pathways, notably involving Focal Adhesion Kinase (FAK) and Src family kinases, which in turn regulate the actin cytoskeleton to facilitate stable cell attachment.[1][2]

// Nodes ECM [label="ECM Protein (e.g., Fibronectin)", fillcolor="#F1F3F4", fontcolor="#202124"]; RGD [label="RGD Motif", fillcolor="#FBBC05", fontcolor="#202124"]; Integrin [label="Integrin Receptor\n(e.g., αvβ3)", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Clustering [label="Integrin Clustering", fillcolor="#4285F4", fontcolor="#FFFFFF"]; FAK [label="FAK", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Src [label="Src", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; FocalAdhesion [label="Focal Adhesion\nFormation", fillcolor="#F1F3F4", fontcolor="#202124"]; Actin [label="Actin Cytoskeleton\nRegulation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Adhesion [label="Cell Adhesion &\nSpreading", shape=doubleoctagon, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges ECM -> RGD [style=invis]; RGD -> Integrin [label="Binding"]; Integrin -> Clustering; Clustering -> FAK [label="Recruitment &\nActivation"]; FAK -> Src [label="Activation"]; Src -> FAK [label="Phosphorylation"]; {FAK, Src} -> FocalAdhesion; FocalAdhesion -> Actin; Actin -> Adhesion; } caption: RGD-Integrin Signaling Pathway.

Alternative Adhesion Mechanisms for Arginine and Lysine (B10760008) Peptides

While the Arg-Lys dipeptide is not recognized as a ligand for integrin-mediated adhesion in the same manner as RGD, research into longer arginine- and lysine-rich peptides, such as octa-arginine (R8) and octa-lysine (K8), suggests an alternative mechanism involving heparan sulfate (B86663) proteoglycans (HSPGs).[3]

HSPGs are present on the surface of most cells and in the ECM, playing a role in cell adhesion and signaling. The positively charged side chains of arginine and lysine can interact electrostatically with the negatively charged sulfate groups of heparan sulfate. Studies have shown that immobilized R8 and K8 peptides can promote cell attachment, spreading, and proliferation, primarily mediated by HSPGs, with some interaction with integrin β1 also observed. Arginine's guanidino group can form strong hydrogen bonds, potentially leading to stronger interactions than lysine's amino group.

// Nodes Peptide [label="H-Arg-Lys-OH\n(or other basic peptides)", fillcolor="#FBBC05", fontcolor="#202124"]; HSPG [label="Heparan Sulfate\nProteoglycan (HSPG)", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Clustering [label="HSPG Clustering", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Signaling [label="Downstream Signaling\n(e.g., PKCα, Rac1, Src)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Adhesion [label="Cell Adhesion &\nSpreading", shape=doubleoctagon, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Peptide -> HSPG [label="Electrostatic\nInteraction"]; HSPG -> Clustering; Clustering -> Signaling [label="Activation"]; Signaling -> Adhesion; } caption: Proposed HSPG-Mediated Adhesion.

Table 1: Comparison of Cell Adhesion Mechanisms

| Feature | RGD-Mediated Adhesion | Putative HSPG-Mediated Adhesion (via Arg/Lys peptides) |

| Primary Receptor | Integrins (e.g., αvβ3, α5β1) | Heparan Sulfate Proteoglycans (HSPGs) |

| Binding Motif | Arg-Gly-Asp (RGD) sequence | Positively charged residues (Arginine, Lysine) |

| Interaction Type | Specific lock-and-key binding | Primarily electrostatic interactions |

| Key Signaling | FAK/Src pathways | PKCα, Rac1, Src pathways have been implicated |

| Scientific Consensus | Well-established and extensively documented | Investigated for longer poly-arginine/lysine peptides; hypothetical for H-Arg-Lys-OH |

The Critical Impact of the TFA Counter-ion

Synthetic peptides are typically purified using reversed-phase high-performance liquid chromatography (RP-HPLC) and delivered as trifluoroacetate (B77799) (TFA) salts. Residual TFA in the final peptide preparation can significantly confound the results of cell-based assays.

Key Concerns with TFA:

-

Cytotoxicity: TFA can be toxic to cells, even at low concentrations, leading to reduced cell proliferation and viability. This can be mistaken for a biological effect of the peptide itself.

-

Biological Interference: TFA can alter the secondary structure of peptides and interfere with their biological activity and receptor binding.

-

Assay Interference: The acidic nature of TFA can affect the pH of the culture medium and interfere with assay reagents.

Table 2: Reported Cytotoxic Effects of TFA on Various Cell Lines

| Cell Line | Inhibitory Concentration | Observed Effect |

| Fetal Rat Osteoblasts | 10 nM - 100 nM | Reduced cell numbers and thymidine (B127349) incorporation. |

| HUVEC | ~0.1 mM | Inhibition of cell proliferation. |

| PC-12 | 1-5 mM | Dose-dependent induction of significant cell death. |

| Jurkat | ~5 mM | Significant toxicity observed. |

Given these potential artifacts, it is imperative for researchers to perform TFA control experiments and, ideally, remove or exchange the TFA counter-ion before conducting cell adhesion studies.

Experimental Protocols

Protocol for TFA Removal by Lyophilization with HCl

This protocol is a widely adopted method for exchanging TFA for the more biologically compatible chloride ion.

Materials:

-

Peptide-TFA salt

-

Distilled water

-

100 mM Hydrochloric acid (HCl)

-

Lyophilizer

Procedure:

-

Dissolution: Dissolve the peptide in distilled water at a concentration of 1 mg/mL.

-

Acidification: Add 100 mM HCl to the peptide solution to achieve a final HCl concentration of 2-10 mM.

-

Incubation: Let the solution stand at room temperature for at least one minute.

-

Freezing: Rapidly freeze the solution, preferably in liquid nitrogen.

-

Lyophilization: Lyophilize the frozen sample overnight until all solvent is removed.

-

Repeat: To ensure complete exchange, repeat steps 1-5 at least two more times.

-

Final Reconstitution: After the final lyophilization, dissolve the peptide hydrochloride salt in the desired buffer for your experiment.

Protocol for Cell Adhesion Assay (Crystal Violet Staining)

This is a general and robust method for quantifying cell adhesion to a substrate.

Materials:

-

96-well tissue culture plates

-

Peptide solution (TFA-free) and control substrates (e.g., BSA for negative control, Fibronectin or RGD peptide for positive control)

-

Phosphate-buffered saline (PBS)

-

Blocking buffer (e.g., 1% heat-denatured BSA in PBS)

-

Cell suspension in serum-free medium

-

Fixative (e.g., 4% paraformaldehyde or ice-cold 100% methanol)

-

0.1% Crystal Violet solution in water

-

Solubilization buffer (e.g., 10% acetic acid or 1% SDS)

-

Plate reader

Procedure:

-

Coating: Add 100 µL of peptide or control substrate solution to each well of a 96-well plate. Incubate for 1-2 hours at room temperature or overnight at 4°C.

-

Washing & Blocking: Aspirate the coating solution and wash each well twice with PBS. Add 200 µL of blocking buffer and incubate for 30-60 minutes at 37°C to block non-specific cell adhesion.

-

Cell Seeding: Aspirate the blocking buffer and wash with PBS. Add 100 µL of cell suspension (e.g., 2 x 10^5 cells/mL) to each well.

-

Incubation: Incubate the plate at 37°C in a CO2 incubator for the desired time (e.g., 30-60 minutes).

-

Washing: Gently wash away non-adherent cells. This can be done by inverting the plate and tapping it on absorbent paper, followed by gentle washes with PBS.

-

Fixation: Add 100 µL of fixative to each well and incubate for 10-20 minutes at room temperature.

-

Staining: Aspirate the fixative and wash with water. Add 100 µL of 0.1% Crystal Violet solution to each well and incubate for 10-25 minutes.

-

Washing: Remove the staining solution and wash the wells thoroughly with water until the background is clear.

-

Solubilization: Air dry the plate completely. Add 100 µL of solubilization buffer to each well and incubate on a shaker for 5-30 minutes to dissolve the dye.

-

Quantification: Measure the absorbance of the solubilized dye at a wavelength of 550-590 nm using a plate reader. The absorbance is proportional to the number of adherent cells.

Experimental Workflow and Visualization

To rigorously assess the effect of a peptide like H-Arg-Lys-OH on cell adhesion, a systematic workflow is essential. This includes accounting for potential artifacts from the TFA counter-ion and using appropriate controls.

// Nodes Start [label="Start: Peptide Synthesis\n(H-Arg-Lys-OH as TFA salt)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; TFARemoval [label="TFA Removal / Salt Exchange\n(e.g., Lyophilization with HCl)", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; PeptidePrep [label="Prepare Peptide Stock\n(TFA-free)", fillcolor="#34A853", fontcolor="#FFFFFF"]; ControlPrep [label="Prepare Controls:\n- Peptide with TFA\n- TFA alone\n- Positive Control (RGD)\n- Negative Control (BSA)", fillcolor="#F1F3F4", fontcolor="#202124"]; Assay [label="Cell Adhesion Assay\n(Crystal Violet Staining)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Quantification [label="Quantification\n(Absorbance Reading)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analysis [label="Data Analysis & Comparison", shape=parallelogram, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Conclusion [label="Conclusion on Peptide's\nCell Adhesion Activity", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> TFARemoval; TFARemoval -> PeptidePrep; {PeptidePrep, ControlPrep} -> Assay; Assay -> Quantification; Quantification -> Analysis; Analysis -> Conclusion; } caption: Workflow for Assessing Peptide Cell Adhesion.

Conclusion

While H-Arg-Lys-OH is not a recognized RGD-mimetic for integrin-mediated cell adhesion, this guide provides a framework for exploring its potential role through alternative, HSPG-related mechanisms. The primary takeaway for researchers is the critical importance of addressing the confounding effects of TFA counter-ions, which can mask or mimic biological activity. By implementing rigorous controls, performing TFA removal, and utilizing standardized cell adhesion protocols, scientists can more accurately determine the true biological function of H-Arg-Lys-OH and other synthetic peptides in cell adhesion studies.

References

- 1. Focal Adhesion Kinase (FAK) and c-Src Dependent Signal Transduction in Cell Adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. FAK-Src Signaling Pathway: Tyrosine Kinases in Cell Migration & Cancer Progression - Creative Biolabs [creativebiolabs.net]

- 3. Octa-arginine and Octa-lysine Promote Cell Adhesion through Heparan Sulfate Proteoglycans and Integrins [jstage.jst.go.jp]

An In-depth Technical Guide to Lysine-Arginine Cross-linking in Glycation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical basis, analytical methodologies, and biological implications of lysine-arginine cross-linking, a critical aspect of advanced glycation. The formation of these cross-links, a hallmark of the Maillard reaction in vivo, contributes to the age-related decline in tissue function and the pathogenesis of various diseases, including diabetes, atherosclerosis, and neurodegenerative disorders.

The Core Chemistry: Formation of Lysine-Arginine Cross-links

Advanced Glycation End-products (AGEs) are a heterogeneous group of compounds formed through the non-enzymatic reaction of reducing sugars with the amino groups of proteins, lipids, and nucleic acids.[1][2] The free amino groups of lysine (B10760008) and arginine residues in proteins are particularly susceptible to this reaction.[1] The initial step involves the formation of a Schiff base, which then undergoes rearrangement to form a more stable Amadori product.[3] Subsequent complex reactions, including oxidation, dehydration, and condensation, lead to the formation of irreversible, cross-linked AGEs.[1]

Several key lysine-arginine cross-links have been identified and characterized, each originating from different precursor molecules:

-

Glucosepane: Derived from D-glucose, it is the most abundant AGE cross-link in the human body.

-

DOGDIC (3-deoxyglucosone-derived imidazolium (B1220033) cross-link): Formed from 3-deoxyglucosone, a glucose degradation product.

-

MODIC (methylglyoxal-derived imidazolium cross-link): Originates from methylglyoxal (B44143), a reactive dicarbonyl compound.

-

GODIC (glyoxal-derived imidazolium cross-link): Formed from glyoxal (B1671930), another reactive dicarbonyl.

-

GOLD (glyoxal-derived lysine dimer) and MOLD (methylglyoxal-derived lysine dimer): While these are lysine-lysine cross-links, their formation from glyoxal and methylglyoxal is relevant to the overall landscape of dicarbonyl-mediated protein cross-linking.

Quantitative Analysis of Lysine-Arginine Cross-links

The quantification of specific lysine-arginine cross-links is crucial for understanding their role in health and disease. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS) is the gold standard for accurate quantification.

| Cross-link | Precursor | Tissue | Concentration (pmol/mg protein) | Reference |

| Glucosepane | D-Glucose | Human Lens Protein | 132.3 - 241.7 | |

| Human Skin Collagen (90 years, non-diabetic) | ~2000 | |||

| Human Skin Collagen (diabetic) | up to 5000 | |||

| Human Glomerular Basement Membrane | up to 500 | |||

| DOGDIC | 3-Deoxyglucosone | Human Lens Protein | 1.3 - 8.0 | |

| MODIC | Methylglyoxal | Human Lens Protein | 40.7 - 97.2 | |

| Human Skin Collagen (90 years, non-diabetic) | ~30 | |||

| GODIC | Glyoxal | Human Lens Protein | Below quantifiable level | |

| Human Skin Collagen (90 years, non-diabetic) | ~15 |

Experimental Protocols

In Vitro Glycation of Bovine Serum Albumin (BSA)

This protocol describes a common method to generate AGEs in a controlled laboratory setting.

Materials:

-

Bovine Serum Albumin (BSA)

-

D-Glucose

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Sodium Azide (B81097) (as a preservative)

Procedure:

-

Prepare a solution of BSA (e.g., 10 mg/mL) in PBS.

-

Prepare a stock solution of D-glucose (e.g., 0.5 M) in PBS.

-

Combine the BSA and glucose solutions to achieve the desired final concentrations (e.g., BSA at 0.0746 mmol/L and glucose at 0.5 mol/L).

-

Add sodium azide to a final concentration of 0.02% to prevent microbial growth.

-

Incubate the mixture in a sterile container at 37°C for a specified period (e.g., 1-4 weeks), with gentle agitation.

-

Monitor the formation of AGEs over time using fluorescence spectroscopy (excitation ~370 nm, emission ~440 nm) or by analyzing for specific cross-links via HPLC-MS/MS.

Sample Preparation and HPLC-MS/MS Analysis of Lysine-Arginine Cross-links from Tissues

This protocol outlines the steps for the extraction and quantification of AGE cross-links from biological samples.

Sample Preparation (Enzymatic Hydrolysis):

-

Obtain tissue samples (e.g., skin biopsy) and wash with PBS.

-

Lyophilize and weigh the tissue.

-

Perform a sequential enzymatic digestion to break down the protein into individual amino acids. A typical procedure involves:

-

Incubation with a combination of proteases such as pronase E, aminopeptidase, and prolidase. The specific enzymes and incubation times will depend on the tissue type and the specific cross-links being analyzed.

-

-

After digestion, the sample is typically de-proteinized, for example, by ultrafiltration.

HPLC-MS/MS Analysis:

-

Chromatography:

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from low to high organic phase (acetonitrile) is used to elute the cross-links. The specific gradient profile will need to be optimized for the analytes of interest.

-

Flow Rate: Typically in the range of 200-400 µL/min.

-

-

Mass Spectrometry:

-

Ionization: Electrospray Ionization (ESI) in positive ion mode is standard.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) is used for quantification, which provides high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for each target cross-link and its corresponding stable isotope-labeled internal standard.

-

Collision Energy: Optimized for each specific precursor-product ion transition to achieve maximum signal intensity.

-

Immunoassay for AGEs (General Protocol)

Enzyme-Linked Immunosorbent Assays (ELISAs) are used for the semi-quantitative detection of total AGEs or specific AGE structures for which antibodies are available.

Materials:

-

Microtiter plate

-

Coating antigen (e.g., AGE-modified BSA) or capture antibody

-

Blocking buffer (e.g., PBS with 1% BSA)

-

Primary antibody (specific for the AGE of interest)

-

Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG)

-

Substrate solution (e.g., TMB)

-

Stop solution (e.g., 2N H2SO4)

-

Wash buffer (e.g., PBS with 0.05% Tween 20)

Procedure (Indirect ELISA):

-

Coat the wells of a microtiter plate with the antigen (e.g., 1-10 µg/mL in coating buffer) and incubate overnight at 4°C.

-

Wash the plate three times with wash buffer.

-

Block the remaining protein-binding sites by adding blocking buffer and incubating for 1-2 hours at room temperature.

-

Wash the plate.

-

Add the sample or standard and the primary antibody to the wells and incubate for 1-2 hours at 37°C.

-

Wash the plate.

-

Add the enzyme-conjugated secondary antibody and incubate for 1 hour at 37°C.

-

Wash the plate.

-

Add the substrate solution and incubate in the dark until a color develops (typically 15-30 minutes).

-

Stop the reaction by adding the stop solution.

-

Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).

Biological Implications and Signaling Pathways

The accumulation of lysine-arginine cross-links has profound biological consequences. In long-lived proteins like collagen, these cross-links lead to increased stiffness, decreased elasticity, and reduced susceptibility to proteolytic degradation. These alterations contribute to the pathophysiology of numerous age-related and diabetic complications.

A key mechanism by which AGEs exert their detrimental effects is through the interaction with the Receptor for Advanced Glycation End-products (RAGE). RAGE is a multi-ligand receptor of the immunoglobulin superfamily expressed on various cell types. Binding of AGEs to RAGE triggers a cascade of intracellular signaling events, leading to oxidative stress and a pro-inflammatory state.

Experimental Workflow for Studying Lysine-Arginine Cross-links

The investigation of lysine-arginine cross-links typically follows a multi-step workflow, from sample acquisition to data interpretation.

This comprehensive guide provides a foundational understanding of lysine-arginine cross-linking in glycation. The detailed methodologies and quantitative data presented herein are intended to serve as a valuable resource for researchers and professionals in the field, facilitating further investigation into the roles of these modifications in health and disease and aiding in the development of novel therapeutic strategies.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of H-Arg-Lys-OH TFA

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dipeptide H-Arg-Lys-OH (Arginyl-Lysine) is a fundamental building block in various biological processes and serves as a crucial component in the development of therapeutic peptides and peptidomimetics. Its synthesis in a pure form, typically as a trifluoroacetate (B77799) (TFA) salt, is essential for research in drug discovery, biochemistry, and materials science. This document provides a detailed protocol for the solid-phase synthesis of H-Arg-Lys-OH TFA, along with expected outcomes and characterization data. The methodology is based on the well-established 9-fluorenylmethoxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) strategy.

Synthesis Overview

The synthesis of H-Arg-Lys-OH is performed on a solid support (resin), starting from the C-terminal amino acid (Lysine) and sequentially adding the N-terminal amino acid (Arginine). The Fmoc/tBu (tert-butyl) strategy is employed, where the α-amino group is temporarily protected by the base-labile Fmoc group, and the side chains of lysine (B10760008) and arginine are protected by the acid-labile tert-butoxycarbonyl (Boc) and 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) groups, respectively. The synthesis workflow involves the following key stages:

-

Resin Loading: Attachment of the first amino acid, Fmoc-Lys(Boc)-OH, to the solid support (Wang resin).

-

Deprotection: Removal of the Fmoc group from the α-amino of lysine to allow for the coupling of the next amino acid.

-

Coupling: Formation of the peptide bond between the free amine of lysine on the resin and the carboxyl group of the incoming Fmoc-Arg(Pbf)-OH.

-

Final Deprotection: Removal of the N-terminal Fmoc group.

-

Cleavage and Global Deprotection: Cleavage of the dipeptide from the resin and simultaneous removal of the side-chain protecting groups (Boc and Pbf) using a strong acid cocktail containing Trifluoroacetic Acid (TFA).

-

Purification and Lyophilization: Purification of the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and subsequent lyophilization to obtain the final product as a TFA salt.

Data Presentation

Materials and Reagents

| Reagent/Material | Grade | Supplier (Example) |

| Fmoc-Lys(Boc)-Wang resin | 0.25-0.40 mmol/g | CEM Corporation |

| Fmoc-Arg(Pbf)-OH | Peptide synthesis grade | MedchemExpress |

| Fmoc-Lys(Boc)-OH | Peptide synthesis grade | MedchemExpress |

| N,N'-Diisopropylcarbodiimide (DIC) | Peptide synthesis grade | Sigma-Aldrich |

| 1-Hydroxybenzotriazole (HOBt) | Peptide synthesis grade | Sigma-Aldrich |

| N,N-Diisopropylethylamine (DIPEA) | Peptide synthesis grade | Sigma-Aldrich |

| 2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HBTU) | Peptide synthesis grade | Sigma-Aldrich |

| Piperidine (B6355638) | ACS grade | Sigma-Aldrich |

| N,N-Dimethylformamide (DMF) | Peptide synthesis grade | Sigma-Aldrich |

| Dichloromethane (DCM) | ACS grade | Sigma-Aldrich |

| Trifluoroacetic acid (TFA) | ACS grade | Sigma-Aldrich |

| Triisopropylsilane (TIS) | 99% | Sigma-Aldrich |

| Diethyl ether | Anhydrous | Sigma-Aldrich |

| Acetonitrile (ACN) | HPLC grade | Fisher Scientific |

| Deionized water | 18.2 MΩ·cm | Millipore |

Expected Yield and Purity

The yield and purity of the synthesized this compound can vary depending on the efficiency of each step. The following table provides typical expected values.

| Parameter | Expected Value | Notes |

| Resin Loading Efficiency | 80-95% | Determined by UV-Vis spectrophotometry of the fulvene-piperidine adduct. |

| Coupling Efficiency | >99% | Monitored by a qualitative Kaiser test. |

| Crude Peptide Purity (post-cleavage) | 85-95% | Assessed by analytical RP-HPLC. |

| Final Yield (post-purification) | 50-70% | Based on the initial resin loading. |

| Final Purity | >98% | Confirmed by analytical RP-HPLC.[1] |

Characterization Data

The identity and purity of the final product, this compound, are confirmed by mass spectrometry (MS), nuclear magnetic resonance (NMR) spectroscopy, and RP-HPLC.

| Analysis | Expected Result |

| Mass Spectrometry (ESI-MS) | Molecular Weight (C12H26N6O3): 302.21 g/mol Observed m/z: [M+H]⁺ = 303.22 |

| ¹H NMR (DMSO-d₆, 400 MHz) | Characteristic peaks for arginine and lysine residues. |

| RP-HPLC | Single major peak with a purity of >98%.[1] |

Note: The TFA counter-ion does not typically appear in positive-ion mode ESI-MS.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS)

This protocol is for a 0.1 mmol synthesis scale.

Step 1: Resin Swelling

-

Place Fmoc-Lys(Boc)-Wang resin (0.1 mmol) in a reaction vessel.

-

Add N,N-Dimethylformamide (DMF, 5 mL) and allow the resin to swell for 30 minutes with gentle agitation.

-

Drain the DMF.

Step 2: Fmoc Deprotection of Lysine

-

Add 20% piperidine in DMF (5 mL) to the resin.

-

Agitate for 5 minutes and drain.

-

Add a fresh solution of 20% piperidine in DMF (5 mL) and agitate for an additional 15 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL).

Step 3: Coupling of Fmoc-Arg(Pbf)-OH

-

In a separate vial, dissolve Fmoc-Arg(Pbf)-OH (0.3 mmol, 3 eq.), HBTU (0.29 mmol, 2.9 eq.), and HOBt (0.3 mmol, 3 eq.) in DMF (3 mL).

-

Add DIPEA (0.6 mmol, 6 eq.) to the activation mixture and vortex for 1 minute.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 2 hours at room temperature.

-

Drain the coupling solution and wash the resin with DMF (5 x 5 mL).

-

Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.

Step 4: Final Fmoc Deprotection

-

Repeat Step 2 to remove the Fmoc group from the N-terminal arginine.

-

After the final washes, wash the resin with Dichloromethane (DCM, 3 x 5 mL) and dry under vacuum.

Cleavage and Deprotection

-

Prepare the cleavage cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% deionized water.

-

Add the cleavage cocktail (5 mL) to the dry peptide-resin in a fume hood.

-

Agitate the mixture at room temperature for 2-3 hours.[2]

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with an additional 1 mL of TFA and combine the filtrates.

-

Precipitate the crude peptide by adding the TFA filtrate dropwise to a centrifuge tube containing cold diethyl ether (40 mL).

-

Centrifuge the mixture at 4000 rpm for 10 minutes.

-

Decant the ether and wash the peptide pellet with cold diethyl ether twice.

-

Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Purification and Lyophilization

-

Purification by RP-HPLC:

-

Column: Preparative C18 column (e.g., 10 µm, 250 x 21.2 mm).

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A shallow gradient, for example, 0-20% B over 30 minutes.

-

Detection: 220 nm.

-

Dissolve the crude peptide in a minimal amount of Mobile Phase A.

-

Inject the sample onto the column and collect fractions corresponding to the major peak.

-

-

Fraction Analysis and Lyophilization:

-

Analyze the collected fractions by analytical RP-HPLC and/or MS to confirm purity and identity.

-

Pool the pure fractions.

-

Freeze the pooled fractions and lyophilize to obtain the final this compound as a white, fluffy powder.

-

Visualizations

SPPS Workflow for H-Arg-Lys-OH